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Compound of Interest

Compound Name: Allyl iodide

Cat. No.: B1293787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for allyl iodide (3-iodoprop-1-ene). The information
is curated for researchers and professionals in the fields of chemistry and drug development,
offering a centralized resource for the identification and characterization of this important
chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the proton (*H) and carbon-13 (*3C) NMR data for allyl iodide.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Allyl lodide
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
6.04 m H-2

5.24 d 9.70 H-3 (trans to H-2)
4.97 d 16.49 H-3 (cis to H-2)
3.86 d 7.66 H-1

Solvent: CDCIs, Instrument Frequency: 89.56 MHz

Table 2: 13C NMR Spectroscopic Data for Allyl lodide

Chemical Shift (8) ppm

Assighment

136.6 C-2
117.8 C-3
6.6 C-1

Solvent: Not specified

Experimental Protocols

General *H and 3C NMR Spectroscopy Protocol:

A sample of allyl iodide is typically dissolved in a deuterated solvent, such as chloroform-d

(CDCIs), to a concentration of approximately 5-25 mg/mL. The solution is then transferred to a

5 mm NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer, such as a

300 MHz or 500 MHz instrument.

For 1H NMR, standard acquisition parameters are used, including a sufficient number of scans

to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent

peak (e.g., CDCls at 7.26 ppm).
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For 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and
enhance the signal of carbon atoms. A larger number of scans is usually required for 13C NMR
due to the lower natural abundance of the 13C isotope. Chemical shifts are referenced to the
solvent peak (e.g., CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Data Presentation
Table 3: IR Absorption Frequencies for Allyl lodide

Wavenumber (cm—?) Assignment

3080 =C-H stretch

2980 C-H stretch (asymmetric)
2860 C-H stretch (symmetric)
1640 C=C stretch

1410 CH: scissoring

1208 C-I stretch

985 =CH:2 wag

920 =CH wag

Experimental Protocols

General Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

The IR spectrum of liquid allyl iodide can be obtained using the neat liquid technique. A drop
of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates
to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer.
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The spectrum is recorded over the mid-infrared range (typically 4000-400 cm~1). A background
spectrum of the empty salt plates is recorded first and automatically subtracted from the
sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for allyl iodide.

Sample Preparation

Allyl lodide Sample

Dissolve in Prepare Neat
Deuterated Solvent Liquid Film

] [
$ Data Acquisition x

NMR Spectrometer FTIR Spectrometer

] \
J Data Analysis ¥

Process NMR Data Process IR Data
(FT, Phasing, Baseline Correction) (Background Subtraction)

Structure Elucidation &
Data Interpretation

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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